molecular formula C24H21FN2S B2384109 3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 691868-94-7

3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

Cat. No. B2384109
CAS RN: 691868-94-7
M. Wt: 388.5
InChI Key: DUWIOUGVRRMQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a useful research compound. Its molecular formula is C24H21FN2S and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

Neuroimaging Agent Synthesis

3-Amino-4-(2[11C]methylaminomethylphenylsulfanyl)benzonitrile (C-11 DASB), a compound similar in structure to 3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, shows promise as a neuroimaging agent for the serotonin transporter. This potential is heightened when labeled with a longer physical half-life radioisotope, making it attractive for research groups lacking C-11 synthesis capabilities (Garg et al., 2007).

Antituberculosis Activity

A study on 3-heteroarylthioquinoline derivatives, which are structurally related to the compound , demonstrated significant in vitro activity against Mycobacterium tuberculosis. Among the compounds tested, specific quinolyl sulfanyl derivatives exhibited the most potent antibacterial effects (Chitra et al., 2011).

Sulfenylation in Pharmaceutical Industry

A novel method involving ammonium iodide-induced sulfenylation of 4-hydroxycoumarins or 4-hydroxyquinolinones using aryl- or alkylsulfonyl chloride as the sulfur source has been developed. This method, relevant to the compound of interest, is valuable for direct C–S bond formation, a key process in pharmaceutical production (Guo & Wei, 2017).

High Temperature Proton Exchange Membrane Synthesis

Phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers, which bear structural similarities to the compound , have been synthesized for high-temperature proton exchange membrane applications. These materials show promise for use in fuel cells (Seo et al., 2013).

RET Tyrosine Kinase Inhibition for Cancer Treatment

2-(4-fluorobenzylsulfanyl)-4-(2-thienyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, closely related to the compound , has been identified as an inhibitor of the RET tyrosine kinase, a cancer-related enzyme. Its analogues exhibit selective inhibitory activity and potential for cancer treatment (Brandt et al., 2010).

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2S/c1-16-6-10-18(11-7-16)23-21-5-3-2-4-20(21)22(14-26)24(27-23)28-15-17-8-12-19(25)13-9-17/h6-13H,2-5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWIOUGVRRMQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

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